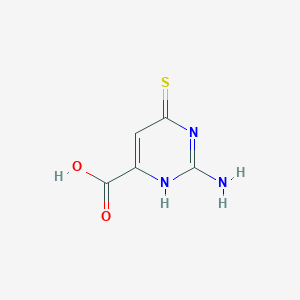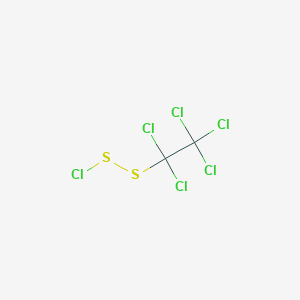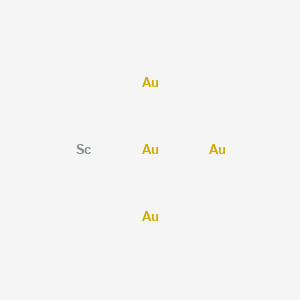
Cobalt;scandium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and scandium are transition metals with unique properties that make their compounds of significant interest in various fields. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form complex compounds . Scandium, on the other hand, is a rare earth element with a high melting point and unique chemical properties . The combination of cobalt and scandium in a compound can result in materials with novel properties and applications.
Preparation Methods
The synthesis of cobalt and scandium compounds can be achieved through various methods. Common synthetic routes include:
Solid-State Reaction: This involves mixing cobalt and scandium oxides or salts and heating them at high temperatures to form the desired compound.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Chemical Vapor Deposition (CVD): This technique involves the deposition of cobalt and scandium from their gaseous precursors onto a substrate to form thin films.
Industrial production methods often involve the reduction of cobalt and scandium ores followed by purification and alloying processes to obtain the desired compound .
Chemical Reactions Analysis
Cobalt and scandium compounds undergo various chemical reactions, including:
Oxidation: Cobalt and scandium can form oxides when exposed to oxygen.
Reduction: These compounds can be reduced using hydrogen or other reducing agents to form the respective metals.
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cobalt and scandium compounds have a wide range of scientific research applications:
Biology: Cobalt compounds are used in vitamin B12 synthesis, while scandium compounds are used in biological imaging
Medicine: Cobalt complexes are being studied for their anticancer properties, while scandium compounds are used in radiopharmaceuticals for cancer treatment
Industry: Cobalt and scandium compounds are used in the production of high-strength alloys, batteries, and electronic devices
Mechanism of Action
The mechanism of action of cobalt and scandium compounds varies depending on their application:
Comparison with Similar Compounds
Cobalt and scandium compounds can be compared with other transition metal and rare earth element compounds:
Cobalt vs. Iron: Both cobalt and iron are ferromagnetic, but cobalt has a higher melting point and better corrosion resistance.
Scandium vs. Yttrium: Scandium and yttrium are both rare earth elements, but scandium has a smaller ionic radius and higher melting point.
Cobalt vs. Nickel: Cobalt and nickel have similar chemical properties, but cobalt is more resistant to oxidation and has higher magnetic strength.
These comparisons highlight the unique properties of cobalt and scandium compounds, making them valuable in various applications.
Properties
CAS No. |
12017-41-3 |
|---|---|
Molecular Formula |
Co2Sc |
Molecular Weight |
162.82230 g/mol |
IUPAC Name |
cobalt;scandium |
InChI |
InChI=1S/2Co.Sc |
InChI Key |
VZJBQPISBGCLPR-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



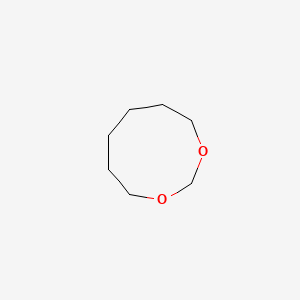
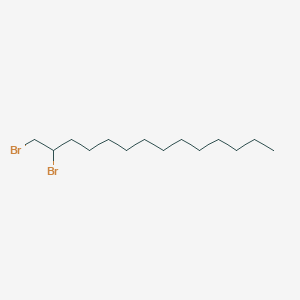
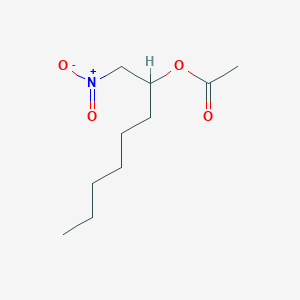
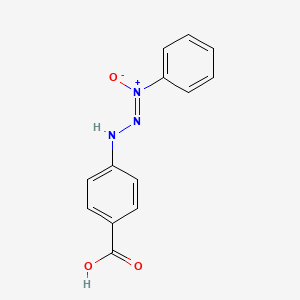
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
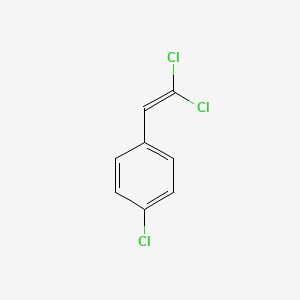

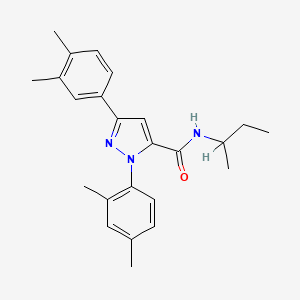
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)
